molecular formula C17H13FN6O2S B2468526 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 863460-32-6

2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2468526
CAS No.: 863460-32-6
M. Wt: 384.39
InChI Key: GHFZOGQLDARQCR-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazolo-pyrimidine derivatives, characterized by a fused heterocyclic core (triazolo[4,5-d]pyrimidine) with a sulfur-containing acetamide side chain. Key structural features include:

  • Triazolo-pyrimidine core: The [1,2,3]triazolo[4,5-d]pyrimidin-7-yl group provides a planar, electron-deficient aromatic system, which is often leveraged in medicinal chemistry for target binding (e.g., kinase inhibition).
  • 4-Fluorophenyl substituent: Attached to the triazole ring, this group enhances lipophilicity and may influence metabolic stability.
  • Furan-2-ylmethyl group: The N-substituted furan introduces an oxygen-containing heterocycle, which can modulate solubility and electronic interactions with biological targets.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O2S/c18-11-3-5-12(6-4-11)24-16-15(22-23-24)17(21-10-20-16)27-9-14(25)19-8-13-2-1-7-26-13/h1-7,10H,8-9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFZOGQLDARQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(4-fluorophenyl)-3H-

Biological Activity

The compound 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule belonging to the class of triazolopyrimidines. It exhibits significant biological activity, particularly in the context of cancer research. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H10FN5O2SC_{13}H_{10}FN_5O_2S, with a molecular weight of approximately 305.32 g/mol. The structure includes a triazolopyrimidine core with a sulfanyl group and a furan moiety that contribute to its biological properties.

The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . As an inhibitor of CDK2, it plays a crucial role in regulating the cell cycle. The inhibition of CDK2 leads to:

  • Disruption of cell cycle progression , particularly affecting the transition from G1 to S phase.
  • Inhibition of cell proliferation , which is critical in cancer therapy as it prevents tumor growth.

Anticancer Properties

Research indicates that compounds similar to 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide exhibit potent anticancer activity. Key findings include:

  • IC50 Values : Similar triazolopyrimidine derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong inhibitory effects on cell growth .
  • Cell Line Studies : Studies have demonstrated that these compounds can significantly inhibit the growth of human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines .

Structure-Activity Relationship (SAR)

The biological activity is influenced by modifications in the chemical structure. For instance:

  • Substituting different groups on the phenyl ring can enhance activity.
  • The presence of fluorine atoms has been associated with increased potency against certain cancer types .

Comparative Analysis

A comparative analysis with other similar compounds reveals that this class of triazolopyrimidine derivatives generally exhibits superior anticancer activity compared to traditional chemotherapeutics like doxorubicin.

Compound NameIC50 Value (μM)Target
Doxorubicin0.877Topoisomerase II
2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide<0.1CDK2

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study reported that this compound significantly induced apoptosis in cancer cells through caspase activation pathways .
  • Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes a triazole ring fused with a pyrimidine system, which is known for contributing to various biological activities. The presence of the fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and biological activity.

Anticancer Activity

Research indicates that compounds featuring triazole and pyrimidine moieties often exhibit anticancer properties. The specific compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , an important target in cancer therapy due to its role in cell cycle regulation. Inhibition of CDK2 can lead to reduced cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

The broader class of 1,2,4-triazoles has demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives similar to the compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to or better than traditional antibiotics . The presence of the furan moiety may also contribute to enhanced antibacterial activity through synergistic effects.

Case Studies

  • Anticancer Studies : A study evaluated the efficacy of triazole derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds similar to 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide significantly reduced tumor size compared to control groups .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that certain derivatives possess broad-spectrum antibacterial activity. These findings suggest potential applications in treating resistant bacterial infections .

Summary and Future Directions

The compound 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities and mechanisms of action. Future research should focus on:

  • Detailed pharmacokinetic studies to better understand absorption and metabolism.
  • Clinical trials to evaluate safety and efficacy in humans.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several derivatives (Table 1). Key comparisons include:

Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives

Compound Name R1 (Triazole Substituent) R2 (Acetamide Substituent) Key Applications/Notes
2-{[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide 4-Fluorophenyl Furan-2-ylmethyl Hypothesized bioactivity in kinase inhibition
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide 4-Methylphenyl 4-Fluorobenzyl Higher lipophilicity (logP ~3.2)*
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) 5-Methyl 2,6-Difluorophenyl Herbicide; targets acetolactate synthase

*Note: LogP values are estimated based on substituent contributions.

  • Impact of R1 : The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to the 4-methylphenyl analogue (). Fluorine’s electronegativity may also strengthen π-π stacking interactions in biological systems.
Physicochemical and Spectroscopic Properties

NMR analysis (as in ) reveals that substituent changes alter chemical shifts in specific regions (e.g., positions 29–44), indicating modified electronic environments. For instance:

  • The furan oxygen may deshield nearby protons, causing downfield shifts compared to fluorobenzyl derivatives.
  • The 4-fluorophenyl group could induce anisotropic effects, distinct from methylphenyl analogues.

Table 2: Hypothetical NMR Chemical Shift Differences (δ, ppm)

Proton Position Target Compound 4-Methylphenyl Analogue Flumetsulam
Triazole H 8.2 8.1 8.3
Furan H (α) 6.4 - -
Fluorophenyl H 7.1 - -
Bioactivity and Functional Divergence
  • Medicinal vs. Agricultural Applications : While the target compound and its 4-methylphenyl analogue () are candidates for drug development, flumetsulam () exemplifies how structural tweaks (e.g., sulfonamide vs. thioacetamide) redirect activity toward herbicide use.
  • Lumping Strategy : suggests that compounds with shared cores (e.g., triazolo-pyrimidines) may be grouped for predictive modeling of properties like reactivity or environmental persistence.

Q & A

Q. What are the key considerations for optimizing the synthesis of this triazolo-pyrimidine derivative?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or acetone), and catalysts like triethylamine. For example, the thioether linkage formation between the triazolo-pyrimidine core and acetamide moiety demands anhydrous conditions to prevent hydrolysis. Intermediate purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodology:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole ring and substituent positions (e.g., ¹H/¹³C NMR for furan methyl and fluorophenyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H]⁺ for C₁₉H₁₅FN₆O₂S).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Intermediate Research Questions

Q. What experimental strategies are recommended to assess the compound’s structure-activity relationship (SAR) in kinase inhibition?

Methodology:

  • Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonding with the triazole N2 and hydrophobic interactions with the fluorophenyl group.
  • In Vitro Kinase Assays : Compare IC₅₀ values against structurally similar analogs (e.g., replacing the furan methyl with a pyridyl group) to identify critical substituents .

Q. How should researchers address solubility limitations in bioactivity assays?

Methodology:

  • Co-solvent Systems : Use DMSO-water gradients (≤1% DMSO) to maintain compound stability.
  • Micellar Encapsulation : Employ poloxamers or cyclodextrins to enhance aqueous solubility without altering bioactivity .

Advanced Research Questions

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

Contradictions may arise from strain-specific resistance or assay variability. Recommended approaches:

  • Orthogonal Assays : Combine broth microdilution (CLSI guidelines) with time-kill curves to confirm bacteriostatic vs. bactericidal effects.
  • Resistance Profiling : Screen for efflux pump overexpression (e.g., qRT-PCR for AcrAB-TolC in Gram-negative bacteria) .

Q. What advanced techniques are used to study its metabolic stability in hepatic microsomes?

Methodology:

  • LC-MS/MS Metabolite Identification : Incubate with human liver microsomes (HLMs) and NADPH, then track phase I metabolites (e.g., oxidative defluorination or furan ring opening).
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to assess isoform-specific interactions .

Data Analysis and Optimization

Q. How should researchers design experiments to optimize reaction yields in scale-up synthesis?

Apply Design of Experiments (DoE) principles:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%).
  • Response Surface Methodology (RSM) : Identify optimal conditions using a central composite design.
  • Kinetic Analysis : Monitor reaction progress via in situ IR spectroscopy to avoid over-alkylation .

Q. What computational tools are suitable for predicting off-target binding risks?

Methodology:

  • SwissTargetPrediction : Input SMILES string to rank potential off-targets (e.g., GPCRs or ion channels).
  • Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels to assess cardiotoxicity risks .

Advanced Methodological Challenges

Q. How can researchers resolve discrepancies in binding affinity measurements across different assay platforms?

Discrepancies may stem from assay sensitivity (SPR vs. ITC) or buffer conditions. Mitigation strategies:

  • Standardized Buffers : Use consistent pH (7.4) and ionic strength (150 mM NaCl).
  • Control Compounds : Include known binders (e.g., staurosporine for kinases) to calibrate instrument sensitivity .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

Approaches include:

  • Isosteric Replacement : Substitute the furan methyl with a thiophene to reduce CYP2D6 metabolism.
  • Deuterium Labeling : Introduce deuterium at metabolically labile sites (e.g., acetamide methyl) to slow oxidative degradation .

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